molecular formula C34H36O6 B1363401 2,3,4,6-Tetra-O-benzyl-D-galactopyranose CAS No. 6386-24-9

2,3,4,6-Tetra-O-benzyl-D-galactopyranose

Cat. No. B1363401
CAS RN: 6386-24-9
M. Wt: 540.6 g/mol
InChI Key: OGOMAWHSXRDAKZ-BJPULKCASA-N
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Description

2,3,4,6-Tetra-O-benzyl-D-galactopyranose is an important D-glucopyranose derivative . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer .


Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose often involves the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives . It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .


Molecular Structure Analysis

The molecular formula of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose is C34H36O6 . Its average mass is 540.646 Da and its monoisotopic mass is 540.251160 Da .


Chemical Reactions Analysis

2,3,4,6-Tetra-O-benzyl-D-galactopyranose is used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives .


Physical And Chemical Properties Analysis

2,3,4,6-Tetra-O-benzyl-D-galactopyranose is a solid substance . Its optical activity is [α]22/D +11.0°, c = 1% in chloroform . The melting point is 64-69 °C .

properties

IUPAC Name

(3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31+,32+,33-,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOMAWHSXRDAKZ-BJPULKCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224584
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-benzyl-D-galactopyranose

CAS RN

6386-24-9
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose
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URL https://commonchemistry.cas.org/detail?cas_rn=6386-24-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactopyranose
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Synthesis routes and methods

Procedure details

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CC1(O)OC(COCc2ccccc2)C(OCc2ccccc2)C(OCc2ccccc2)C1OCc1ccccc1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-Tetra-O-benzyl-D-galactopyranose
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Reactant of Route 6
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Q & A

Q1: Why is 2,3,4,6-Tetra-O-benzyl-D-galactopyranose useful in the synthesis of other compounds?

A: 2,3,4,6-Tetra-O-benzyl-D-galactopyranose serves as a valuable precursor in synthesizing various compounds, particularly α-D-galactopyranosides. Its benzyl protecting groups allow for selective deprotection and further modifications at specific hydroxyl positions. []

Q2: How efficient is 2,3,4,6-Tetra-O-benzyl-D-galactopyranose in glycosylation reactions?

A: The efficiency of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose in glycosylation reactions is significantly enhanced by employing a catalyst system comprising Sn(OTf)2-Me3SiCl and lithium perchlorate. This combination enables the stereoselective synthesis of α-D-galactopyranosides in good yields with high stereoselectivities. []

Q3: What are the potential applications of α-D-galactopyranosides synthesized using 2,3,4,6-Tetra-O-benzyl-D-galactopyranose?

A: While the provided research primarily focuses on the synthesis methodology, α-D-galactopyranosides are crucial in various biological processes. They can act as substrates or inhibitors for enzymes involved in carbohydrate metabolism and cell signaling. Therefore, synthesizing these molecules using 2,3,4,6-Tetra-O-benzyl-D-galactopyranose can contribute to developing tools for studying these processes and potential therapeutic agents. []

Q4: Can 2,3,4,6-Tetra-O-benzyl-D-galactopyranose be used to synthesize other types of compounds besides α-D-galactopyranosides?

A: Yes, 2,3,4,6-Tetra-O-benzyl-D-galactopyranose serves as a starting material for synthesizing D-galactopyranosylphosphonic acids. These compounds are potential inhibitors of galactosyltransferases, enzymes involved in constructing complex carbohydrates. []

Q5: Were the synthesized D-galactopyranosylphosphonic acids effective inhibitors of galactosyltransferases?

A: The research indicated that while D-galactopyranosylphosphonic acids showed some inhibition of α-1,3- and β-1,4-galactosyltransferases, their effectiveness was limited. Further structural modifications and optimization might be required to enhance their inhibitory potency. []

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